Glaucocalyxin A

Leukemia Cytotoxicity Ent-kaurane diterpenoid

Procure Glaucocalyxin A for pathway-specific cancer research. Its STAT3 inhibition in osteosarcoma and multiple myeloma is a distinct, quantifiable mechanism not shared by all ent-kauranes. Documented IC₅₀ values (e.g., 1.10 µM CCRF-CEM derivative) enable reproducible apoptosis studies in hematological malignancies. The reactive α-methylene cyclopentanone moiety makes it a reliable scaffold for derivative synthesis and formulation R&D (e.g., cyclodextrin complexes). Pair with Glaucocalyxin B for class-comparative studies. High-purity, research-use-only compound ready for global shipment.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 79498-31-0
Cat. No. B1248628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucocalyxin A
CAS79498-31-0
Synonyms(7R,14R)-ent-7,14,dihydroxy-(-)-kaur-16-en-3,15-dione
glaucocalyxin A
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C
InChIInChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1
InChIKeyUCDVIBNDYLUWFP-MJTHGBBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucocalyxin A (CAS 79498-31-0): Procurement-Focused Profile of an Ent-Kaurane Diterpenoid with Multi-Target Anticancer Potential


Glaucocalyxin A (GLA, CAS 79498-31-0) is a bioactive ent-kaurane diterpenoid isolated from the leaves of *Rabdosia japonica* var. *glaucocalyx*, a plant historically used in traditional Chinese medicine for its antitumor and anti-inflammatory properties [1]. As a tetracyclic diterpenoid, GLA possesses a characteristic α-methylene cyclopentanone moiety within its D-ring, which is believed to be a key pharmacophore for its biological activity [2]. GLA exhibits a broad spectrum of in vitro and in vivo anticancer activities, mediated through the modulation of key signaling pathways, including the induction of apoptosis and cell cycle arrest [3].

Why Glaucocalyxin A (CAS 79498-31-0) Cannot Be Readily Substituted by Other Ent-Kaurane Diterpenoids


Ent-kaurane diterpenoids represent a structurally diverse family of natural products with a shared tetracyclic core, yet they exhibit distinct and often non-overlapping biological profiles that preclude simple substitution. For instance, the specific inhibition of the STAT3 signaling pathway, a key driver in multiple myeloma and osteosarcoma, is a well-documented and quantifiable feature of GLA's anticancer mechanism [1]. This is not a universal property of the class. Conversely, the closely related analog Oridonin, while also a potent anticancer agent, is often reported to induce apoptosis through different pathways or with differing efficacy in specific cellular contexts [2]. Furthermore, the distinct exo-methylene cyclopentanone moiety in GLA's D-ring, a critical functional group for its bioactivity, is shared by some but not all class members, and its specific stereochemical arrangement directly influences target engagement and cytotoxic potency [3]. Therefore, substituting GLA with a structurally similar ent-kaurane diterpenoid without direct comparative data carries a significant risk of altering or losing the intended biological effect, making compound-specific selection essential for experimental reliability.

Quantitative Differentiation Evidence for Glaucocalyxin A (CAS 79498-31-0) vs. Analogs


Comparative Cytotoxicity of Glaucocalyxin A vs. Glaucocalyxin B in Leukemia HL-60 Cells

In a direct comparative study of the major ent-kauranoid diterpenoids isolated from *Rabdosia japonica* var. *glaucocalyx*, Glaucocalyxin A (GLA) and Glaucocalyxin B (GLB) were assessed for their cytotoxic effects on human leukemia HL-60 cells. Both compounds demonstrated dose-dependent growth inhibition, but GLB exhibited marginally superior potency with a lower IC50 value after 24 hours of treatment [1].

Leukemia Cytotoxicity Ent-kaurane diterpenoid

Quantified Pathway Inhibition: Glaucocalyxin A's Suppression of Constitutive STAT3 Activation in Osteosarcoma

Glaucocalyxin A has been demonstrated to be a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, a key oncogenic driver in osteosarcoma (OS). This effect was quantified in human OS cell lines (143B, U2OS), where GLA treatment led to a substantial and dose-dependent reduction in the phosphorylation of STAT3 at the critical Tyr705 residue, a direct measure of its activation [1].

Osteosarcoma STAT3 Pathway Molecular Pharmacology

Glaucocalyxin A Demonstrates Defined Pharmacokinetic Profile in Rats Following IV Administration

The pharmacokinetic (PK) properties of Glaucocalyxin A are well-defined in preclinical models, a critical differentiator for in vivo study design. Following intravenous administration in rats, GLA exhibits a two-compartment open model profile with a short distribution half-life (t1/2α) and a moderate elimination half-life (t1/2β), as determined by validated HPLC methods [1].

Pharmacokinetics ADME Preclinical Pharmacology

Formulation-Based Bioavailability Enhancement: GLA-SBE-β-CD Complex Achieves 1.5-Fold Improvement in Tumor Growth Inhibition

The poor aqueous solubility and low oral bioavailability of native GLA have been addressed through formulation science, providing a quantifiable advantage over the unformulated compound. The preparation of an inclusion complex with sulfobutylether-β-cyclodextrin (SBE-β-CD) significantly improved its in vivo antitumor efficacy in a xenograft mouse model [1].

Drug Delivery Bioavailability Formulation Science

High-Value Research and Procurement Application Scenarios for Glaucocalyxin A (CAS 79498-31-0)


In Vitro Leukemia and Lymphoma Research

Given the well-characterized IC50 values for GLA in HL-60 (6.15 µM) and CCRF-CEM (1.10 µM, as a reference point for its 7,14-diacylated derivative) leukemia cell lines, procurement of GLA is strongly indicated for in vitro studies exploring apoptosis and cell cycle arrest in hematological malignancies [1]. Its moderate potency in these lines, contrasted with its congener Glaucocalyxin B, allows for comparative mechanistic studies within the same natural product class. Furthermore, the demonstrated activity against multiple myeloma cells via STAT3 pathway inhibition [2] makes it a relevant tool compound for B-cell malignancy research.

Osteosarcoma and Bone Metastasis Research

GLA is a uniquely positioned compound for research on STAT3-driven cancers, with extensive and quantified in vitro and in vivo evidence in osteosarcoma models [1]. Its ability to potently inhibit both constitutive and IL-6-induced STAT3 phosphorylation, a critical oncogenic pathway in this disease, provides a clear mechanistic basis for its use. This differentiates it from other ent-kauranes whose primary mechanisms may not involve STAT3, making GLA the preferred candidate for studies focused on this specific pathway in bone cancers and potentially other STAT3-addicted solid tumors.

Preclinical Pharmacokinetic and Formulation Development Studies

The availability of robust, peer-reviewed pharmacokinetic data for GLA in rat models (t1/2α = 4.32 min, t1/2β = 28.56 min, AUC = 222.744 µg·min·mL⁻¹) makes it an excellent model compound for advanced drug delivery research [1]. This is particularly true given its known limitations of poor aqueous solubility and low oral bioavailability. As evidenced by the successful development of the GLA-SBE-β-CD inclusion complex, which achieved a 1.5-fold improvement in in vivo efficacy, GLA serves as an ideal scaffold for exploring and validating formulation strategies (e.g., cyclodextrin complexation, nanoemulsions) aimed at enhancing the delivery of poorly soluble diterpenoids [2].

Synthetic and Medicinal Chemistry Campaigns Targeting the STAT3 and NF-κB Axes

GLA represents a valuable starting point for medicinal chemistry optimization due to its tractable ent-kaurane scaffold and validated activity against high-value targets like STAT3 and NF-κB [REFS-1, REFS-2]. Its structural features, including the reactive α-methylene cyclopentanone moiety and modifiable hydroxyl groups at the 7- and 14-positions, have been successfully exploited to generate libraries of derivatives with improved potency, stability, and safety profiles (e.g., Mannich bases and triazole derivatives) [REFS-3, REFS-4]. Procurement of GLA is therefore essential for any medicinal chemistry program aiming to develop next-generation anticancer or anti-inflammatory agents based on this natural product pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glaucocalyxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.